3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid is a chemical compound with a complex structure that includes a benzoic acid core, a trimethylsilyl group, and an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivativeFor instance, the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base, while the ethoxycarbonyl group can be added using ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ethoxycarbonyl group can facilitate its incorporation into larger molecular structures. The benzoic acid moiety can interact with various enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid: Unique due to its specific combination of functional groups.
Benzoic acid derivatives: Similar core structure but different functional groups.
Trimethylsilyl compounds: Share the trimethylsilyl group but differ in other parts of the molecule.
Ethoxycarbonyl compounds: Contain the ethoxycarbonyl group but have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
653564-18-2 |
---|---|
Molekularformel |
C13H19NO4Si |
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
3-(2-trimethylsilylethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)8-7-18-13(17)14-11-6-4-5-10(9-11)12(15)16/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
ZBXVTCTXZDOVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)NC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.